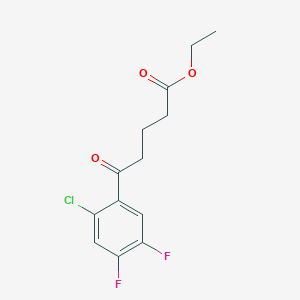

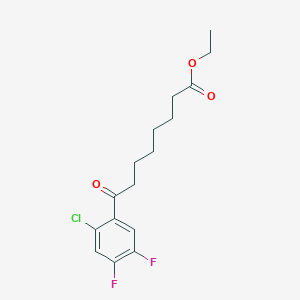

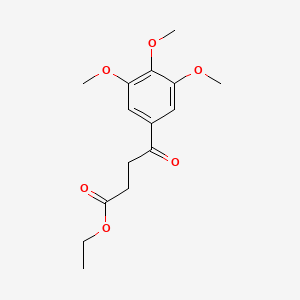

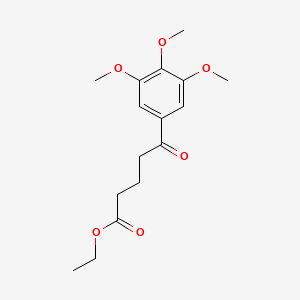

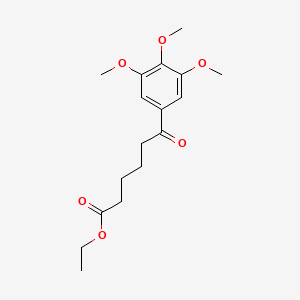

![molecular formula C11H13FO2 B1326138 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898785-10-9](/img/structure/B1326138.png)

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, also known as 5-Fluoro-2-methyl-1,3-dioxolane and 5-Fluoro-2-methyl-1,3-dioxolane-4-methanol, is a synthetic compound with a wide range of applications in various scientific fields. This compound is a derivative of the dioxolane family, which is a cyclic ether composed of two oxygen atoms connected by a single carbon atom. This compound is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a reactant in pharmaceutical synthesis. In addition, it can be used as a building block for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Photochromic Properties and Optical Recording

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane has been utilized in photochromic dithienylethenes, which exhibit color changes upon UV light irradiation, relevant for optical recording technologies. The compounds, such as DTE-1 and DTE-2, show strong fluorescence in various solvents and have been used in near-field recording using DTE-1 as a recording medium (Yang et al., 2006).

Ion Pair Formation Rates

The compound has been useful in determining rate constants for contact ion pair and solvent-separated ion pair formations, with experiments conducted in toluene-d8 and chloroform-d solutions (Ōki et al., 1998).

Synthesis and Characterization in Polymer Research

This compound plays a role in the synthesis and characterization of polymers. For example, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared from glycidyl methacrylate and benzaldehyde and characterized using various spectroscopic techniques (Coskun et al., 1998).

Applications in Lithium Battery Materials

The compound has been involved in the direct fluorination of 1,3-dioxolan-2-one to create additives for lithium ion secondary batteries (Kobayashi et al., 2003).

Fungicidal and Herbicidal Activity

Novel dioxolane ring compounds, including derivatives of 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane, have been synthesized and shown to exhibit excellent fungicidal and herbicidal activities against a range of pathogens and plants. These findings suggest potential applications in agricultural chemistry (Min et al., 2022).

Propiedades

IUPAC Name |

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHQJHKTTYRFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645886 |

Source

|

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

CAS RN |

898785-10-9 |

Source

|

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

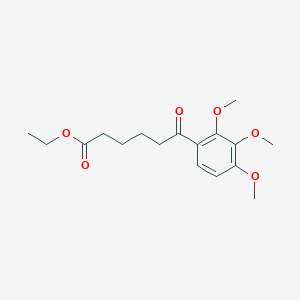

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)